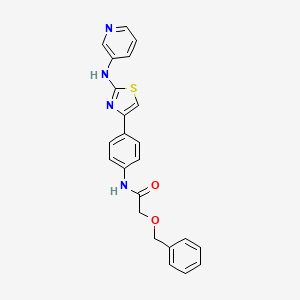

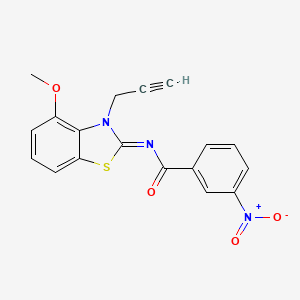

![molecular formula C16H14BrNO3 B2521294 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid CAS No. 1103840-95-4](/img/structure/B2521294.png)

2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid is a compound that is structurally related to various other compounds that have been synthesized and studied for their biological activities and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds such as 4-bromo-2,5-dimethoxyphenethylamine metabolites, benzoxazole derivatives, and phenylacetamide analogues have been investigated for their antimicrobial properties, metabolic pathways, and potential as inhibitors for enzymes like metallo-β-lactamase .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including regioselective bromination, peptide coupling reactions, and the use of computational tools to optimize molecular structures. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved with a high yield through regioselective bromination . Similarly, novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues were synthesized from hydroxyphenylacetic acid, indicating a versatile approach to creating a range of related compounds . The preparation of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid as a metallo-β-lactamase inhibitor also demonstrates the complexity and precision required in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. For example, the study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole included FT-IR investigation and computational study, which provided insights into the optimized molecular structure and potential energy distribution . The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed the orientation of substituents and their electronic effects, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of related compounds, such as the deamination of 4-bromo-2,5-dimethoxyphenethylamine by monoamine oxidase followed by oxidation, highlight the importance of understanding the metabolic pathways and the role of enzymes in the transformation of these compounds . The peptide coupling reaction used in the synthesis of labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid is another example of the chemical reactions that are key to producing biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their antimicrobial activities, charge transfer within the molecule, and hyper-conjugative interactions, have been analyzed. The antimicrobial study of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides showed that some synthesized compounds exhibit superior in vitro activity compared to standard drugs . The HOMO and LUMO analysis of the benzoxazole derivative provided information on the charge transfer within the molecule, which is relevant for further studies on non-linear optical (NLO) properties . The crystal structure analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed the formation of hydrogen-bonded dimers, which is significant for understanding the compound's solid-state properties .

Scientific Research Applications

Design and Synthesis for Biological Activities

A series of heterocyclic amides, including 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid derivatives, were synthesized and evaluated for their potential analgesic, anti-inflammatory, and antimicrobial activities. The compounds showed promising results in anti-inflammatory and analgesic activities, with docking studies to COX-1 and COX-2 enzymes suggesting potent molecular interactions (Nayak et al., 2014).

Chelating Agent in Metal Ion Analysis

N-(2-Acetamido)iminodiacetic acid, a structurally similar compound to 2-[2-(4-Bromophenyl)acetamido]-2-phenylacetic acid, has been noted for its role as a complexing agent in the field of metal ion buffers and as an analytical chelating agent for the spectrophotometric determination of metal ions. Its ability to form stable mixed ligand complexes with heavy metal ions like La(III), Y(III), Ce(III), and UO2^2+ has been potentiometrically investigated, highlighting its potential in analytical chemistry and heavy metal detoxification processes (Hamed et al., 1994).

Analytical and Pharmacological Applications

The compound has been studied for its reactivity, acidity, and vibrational spectra, suggesting its potential utility in analytical chemistry and as a precursor for synthesizing more complex molecules (Srivastava et al., 2015). Furthermore, it has been used in the synthesis of bioactive molecules like 2-amino-1,3,4-oxadiazole derivatives with evaluated anti-Salmonella typhi activity, indicating its role in pharmaceutical synthesis and drug discovery (Salama, 2020).

Biotechnological and Pharmaceutical Industry Usage

Phenylacetic acid, closely related to the compound , finds extensive usage in the biotechnological and pharmaceutical industry, especially in the production of β-lactam antibiotics like penicillin G. Its significant biological and medicinal activities, including antibacterial, analgesic, and virucidal properties, make it an important substance to recover and purify from aqueous streams (Madan & Wasewar, 2017).

properties

IUPAC Name |

2-[[2-(4-bromophenyl)acetyl]amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-13-8-6-11(7-9-13)10-14(19)18-15(16(20)21)12-4-2-1-3-5-12/h1-9,15H,10H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFMXLKOWKQYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

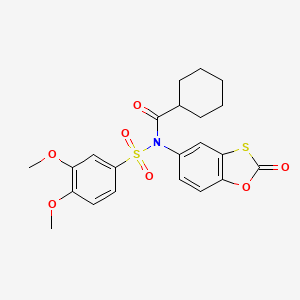

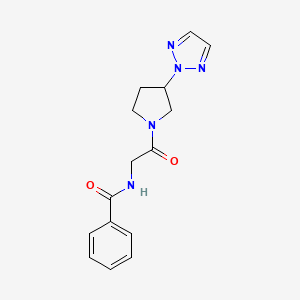

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)

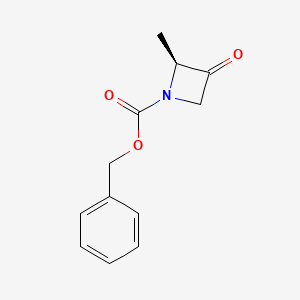

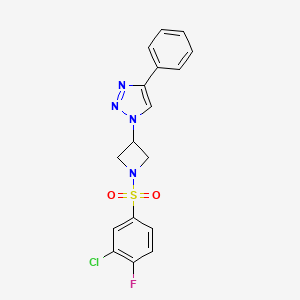

![Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2521220.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)

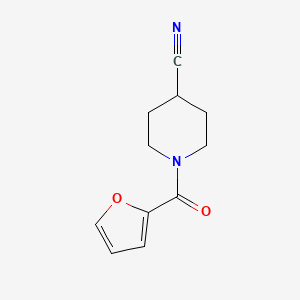

![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)

![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)

![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)